H-Hyp(tBu)-OtBu.HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

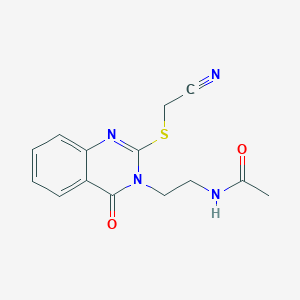

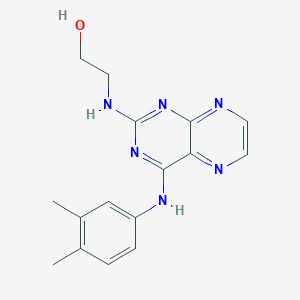

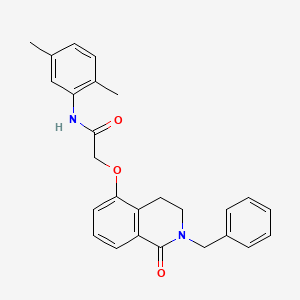

“H-Hyp(tBu)-OtBu.HCl” is a chemical compound that is a derivative of proline . It is used for scientific research and development .

Molecular Structure Analysis

The empirical formula of “H-Hyp(tBu)-OtBu.HCl” is C13H26ClNO3 . The molecular weight is 279.80 . The SMILES string representation is Cl.CC©©O[C@H]1CNC@@HC(=O)OC©©C .Physical And Chemical Properties Analysis

“H-Hyp(tBu)-OtBu.HCl” is a solid compound . Its density is 1.1±0.1 g/cm3 . The boiling point is 300.5±42.0 °C at 760 mmHg . The flash point is 135.5±27.9 °C .科学的研究の応用

Antioxidant Potential in Cardioprotection

A study by (Manikandan et al., 2002) explored a tetrapeptide derivative, Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu, in the context of myocardial necrosis in rats. This compound demonstrated cardioprotective qualities, reducing serum marker enzyme levels and restoring electrocardiographic changes towards normal. Its action in inhibiting free radical toxicity suggests potential antioxidant applications.

Structural Characteristics

The work of (Hoffmann et al., 1998) on a novel lithium hydride/lithium tert-butoxide superaggregate, which includes the structure Li33 H17 (OtBu)16, reveals extraordinary solubility in hydrocarbons. This finding is crucial for understanding the structural and chemical properties of such compounds.

Novel Organophosphorus Heterocycles

(Bates & Gates, 2006) reported on the synthesis and characterization of cationic three- and four-membered organophosphorus heterocycles. This research, involving compounds such as tBuP=CHtBu, contributes to the understanding of organophosphorus chemistry and potential applications in polymerization.

Catalysis in Carbon Dioxide Hydrogenation

In the study by (Siek et al., 2017), iridium and ruthenium complexes, including those with tert-butoxide groups, were used as catalysts for aqueous carbon dioxide hydrogenation. This research is significant for energy storage and release applications.

ACE Inhibitory Activity of Tripeptides

(Taga et al., 2018) studied the ACE inhibitory activity of X-Hyp-Gly-type tripeptides, highlighting the importance of collagen-specific prolyl hydroxylation. These findings have implications for hypertension control.

Collagen Quantification and Analysis

Research by (Lin & Kuan, 2010) developed a 4-hydroxyproline analysis kit for collagen quantification, offering a more effective approach to measuring collagen in various samples.

Insights into Hydrogenation Processes

(Goldberg et al., 2017) detected an iridium-dihydrogen complex, proposing its role as an intermediate in ionic hydrogenation. This research aids in understanding catalytic processes involving hydrogen.

Co-translational Incorporation of Hydroxyproline

The study by (Buechter et al., 2003) on the incorporation of trans-4-hydroxyproline into recombinant proteins in bacteria has implications for the production of novel proteins and understanding of bacterial biosynthesis.

Safety and Hazards

将来の方向性

The future directions of “H-Hyp(tBu)-OtBu.HCl” largely depend on the results of ongoing and future research. Given its potential applications in influencing the secretion of anabolic hormones and improving mental performance, it may find use in the development of new therapeutic strategies or performance-enhancing supplements .

特性

IUPAC Name |

tert-butyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3.ClH/c1-12(2,3)16-9-7-10(14-8-9)11(15)17-13(4,5)6;/h9-10,14H,7-8H2,1-6H3;1H/t9-,10+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNWMVRXDJPQAN-UXQCFNEQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(NC1)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@@H]1C[C@H](NC1)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

367453-05-2 |

Source

|

| Record name | 367453-05-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2722911.png)

![(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B2722913.png)

![5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2722914.png)

![4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2722922.png)

![4-((1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2722928.png)